molecular formula C20H17ClN4O3 B3543785 7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3543785
M. Wt: 396.8 g/mol
InChI Key: UPROIKSDTLRJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves the modulation of various signaling pathways in the body. The compound has been found to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione for lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. One of the potential applications of this compound is in the development of novel anti-inflammatory and antioxidant drugs. It could also be investigated for its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to explore the mechanism of action of this compound and its potential interactions with other signaling pathways in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel drugs and treatments for various diseases.

Scientific Research Applications

7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-6-7-11-15(13)21)19(22-17)28-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROIKSDTLRJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

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